molecular formula C29H30N4O4S B2872556 4-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-phenethylbutanamide CAS No. 451465-04-6

4-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-phenethylbutanamide

Cat. No. B2872556
CAS RN: 451465-04-6
M. Wt: 530.64
InChI Key: BQAYKMRGAIPARM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-phenethylbutanamide is a useful research compound. Its molecular formula is C29H30N4O4S and its molecular weight is 530.64. The purity is usually 95%.
BenchChem offers high-quality 4-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-phenethylbutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-phenethylbutanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Potential and Structure-Activity Relationship

Quinazoline derivatives have been synthesized to explore their pharmacological potential, particularly for their diuretic, antihypertensive, and anti-diabetic activities. A study by Rahman et al. (2014) evaluated a series of quinazoline derivatives for their pharmacological effects, discovering that certain compounds demonstrated significant activity, hinting at a promising structure-activity relationship for further development in medicinal chemistry (Rahman et al., 2014).

Antimicrobial and Anticonvulsant Activities

Research into thioxoquinazolinone derivatives by Rajasekaran et al. (2013) focused on their synthesis and evaluation for antimicrobial and anticonvulsant properties. This study uncovered that specific compounds exhibited broad-spectrum activity against various bacteria and fungi, as well as potent anticonvulsant activity, showcasing the therapeutic potential of quinazolinone derivatives in treating microbial infections and seizures (Rajasekaran et al., 2013).

Anticancer Activity

Sirisoma et al. (2009) identified N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a potent apoptosis inducer and anticancer agent with high blood-brain barrier penetration. This compound showed efficacy in breast cancer and other xenograft models, demonstrating the potential of quinazolinone derivatives in cancer therapy (Sirisoma et al., 2009).

Synthesis and Chemical Characterization

Research by Cherbuliez et al. (1967) explored the chemical reactions of o-methoxycarbonylphenyl isothiocyanate with diamines, leading to the synthesis of quinazolin-4-ones. This study provides insights into the synthetic pathways and chemical properties of quinazolinone derivatives, contributing to the understanding of their reactivity and potential applications in chemical synthesis (Cherbuliez et al., 1967).

properties

IUPAC Name

4-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(2-phenylethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O4S/c1-37-23-12-7-11-22(19-23)31-27(35)20-38-29-32-25-14-6-5-13-24(25)28(36)33(29)18-8-15-26(34)30-17-16-21-9-3-2-4-10-21/h2-7,9-14,19H,8,15-18,20H2,1H3,(H,30,34)(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQAYKMRGAIPARM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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